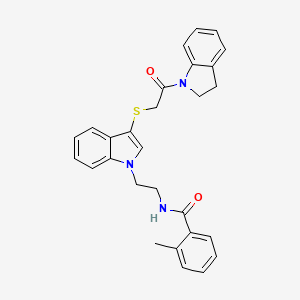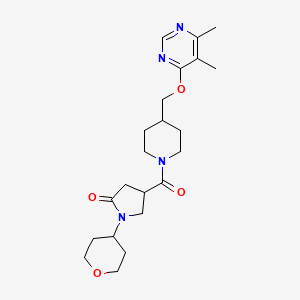
N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a furan ring, a benzyl group, and a cyclopropanesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide typically involves the following steps:
Formation of the furan-3-yl benzyl intermediate: This step involves the reaction of furan-3-carbaldehyde with a suitable benzylating agent under acidic or basic conditions to form the furan-3-yl benzyl intermediate.
Cyclopropanation: The furan-3-yl benzyl intermediate is then subjected to cyclopropanation using a cyclopropylating agent such as diazomethane or a cyclopropyl halide in the presence of a catalyst.
Sulfonamide formation: The final step involves the reaction of the cyclopropylated intermediate with a sulfonamide reagent, such as sulfonyl chloride, under basic conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan or benzyl rings are replaced with other groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under suitable conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Applications De Recherche Scientifique
Chemistry: N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Research has explored the potential of this compound in developing new therapeutic agents, particularly for its antibacterial and antifungal properties.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The furan ring and sulfonamide group play crucial roles in binding to these targets, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
N-(4-(furan-2-yl)benzyl)cyclopropanesulfonamide: Similar structure but with the furan ring in a different position.
N-(4-(thiophen-3-yl)benzyl)cyclopropanesulfonamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(4-(pyridin-3-yl)benzyl)cyclopropanesulfonamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness: N-(4-(furan-3-yl)benzyl)cyclopropanesulfonamide stands out due to the specific positioning of the furan ring, which can influence its reactivity and interactions with biological targets. This unique structure may confer distinct biological and chemical properties compared to its analogs.
Propriétés
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-19(17,14-5-6-14)15-9-11-1-3-12(4-2-11)13-7-8-18-10-13/h1-4,7-8,10,14-15H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTONFZDFDGCIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine](/img/structure/B3011865.png)

![Methyl 5-cyano-2-hydroxy-4-(2-methylphenyl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3,4-dihydropyridine-3-carboxylate](/img/structure/B3011867.png)










